molecular formula C19H20BrClN2O2S B2672741 3-(4-chlorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 475157-99-4

3-(4-chlorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2672741
CAS No.: 475157-99-4
M. Wt: 455.8
InChI Key: BVQHFIAEZHXESE-UHFFFAOYSA-M
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Description

3-(4-chlorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C19H20BrClN2O2S and its molecular weight is 455.8. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Application

Research into heterocyclic compounds, closely related to the chemical structure of interest, demonstrates their significance in developing antimicrobial agents. For instance, the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has shown moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah et al., 2014). This study underscores the potential of structurally similar compounds in addressing microbial resistance.

Molecular Structure and Properties

Research on imidazolo-fused 1,2,4-benzotriazinyl radicals, which share structural features with the compound , highlights the importance of structural and magnetic studies in understanding the properties of heterocyclic compounds. These studies offer insights into the magnetic susceptibility and interactions within molecules, contributing to the design of materials with specific magnetic properties (Constantinides et al., 2014).

Anticancer and Antiangiogenic Potential

The exploration of pyridazinones, which are structurally related to the compound of interest, as scaffolds for developing anticancer, antiangiogenic, and antioxidant agents showcases the therapeutic potential of such compounds. Specific derivatives have demonstrated inhibitory activity against human cancer cell lines and the potential to inhibit proangiogenic cytokines involved in tumor progression (Kamble et al., 2015).

Corrosion Inhibition

Studies on imidazole derivatives as corrosion inhibitors for steel in corrosive environments indicate the practical applications of these compounds in industrial settings. The research demonstrates how structural modifications can enhance the inhibitory efficiency, providing valuable information for the development of more effective corrosion inhibitors (Singh et al., 2017).

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(4-methoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN2O2S.BrH/c1-24-17-9-7-16(8-10-17)21-13-19(23,14-3-5-15(20)6-4-14)22-11-2-12-25-18(21)22;/h3-10,23H,2,11-13H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQHFIAEZHXESE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)Cl)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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